Destruxin B

Vue d'ensemble

Description

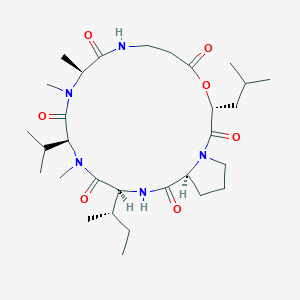

La Destruxine B est une mycotoxine cyclodepsipeptidique isolée du champignon entomopathogène Metarhizium anisopliae. Elle a été découverte pour la première fois en 1962, en même temps que d'autres destruxines. La Destruxine B est connue pour ses activités insecticides, antivirales et phytotoxiques. De plus, elle présente des propriétés immunosuppressives, antitumorales et antiresorptives .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la Destruxine B implique une macrolactonisation comme réaction clé. La synthèse combinatoire de précurseurs de cyclisation utilisant la synthèse peptidique en phase solide et la macrolactonisation en solution a été couronnée de succès. Le dipeptide hydroxyacide-proline avec un fragment diol protégé par l'acétonide est synthétisé de manière asymétrique, et le diol protégé est converti en époxyde après macrocyclisation .

Méthodes de Production Industrielle : Les méthodes de production industrielle de la Destruxine B ne sont pas largement documentées. La synthèse à l'échelle du gramme utilisant la synthèse en phase solution a été réalisée, ce qui indique un potentiel de mise à l'échelle pour des applications industrielles .

Analyse Des Réactions Chimiques

Types de Réactions : La Destruxine B subit diverses réactions chimiques, notamment :

Oxydation : La Destruxine B peut être oxydée dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la Destruxine B.

Substitution : Des réactions de substitution peuvent se produire à des sites spécifiques de la molécule.

Réactifs et Conditions Communs :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les halogénures ou les amines.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des époxydes ou des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la Recherche Scientifique

La Destruxine B a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée dans la synthèse de divers analogues et dérivés pour des études de relations structure-activité.

Biologie : La Destruxine B est étudiée pour ses propriétés insecticides et ses effets sur la physiologie des insectes.

Médecine : Elle a montré un potentiel en tant qu'agent antitumoral en induisant l'apoptose dans les cellules cancéreuses. Elle présente également des propriétés immunosuppressives.

Industrie : La Destruxine B est explorée pour son utilisation potentielle dans la lutte biologique contre les ravageurs en raison de son activité insecticide

5. Mécanisme d'Action

La Destruxine B exerce ses effets par plusieurs mécanismes :

Inhibition de la voie de signalisation Wnt/β-caténine : Cette voie est essentielle à la prolifération et à la survie des cellules.

Inhibition de l'activité de l'ATPase de type vacuolaire : La Destruxine B supprime la vacuolisation induite par VacA d'Helicobacter pylori dans les cellules épithéliales gastriques en inhibant l'activité de l'ATPase de type vacuolaire.

Voie mitochondriale : La Destruxine B induit l'apoptose dans les cellules humaines de cancer du poumon non à petites cellules par la voie mitochondriale dépendante de la famille Bcl-2.

Applications De Recherche Scientifique

Anticancer Properties

Destruxin B has demonstrated promising anticancer effects across various studies, particularly against human lung and colorectal cancer cells.

- Mechanism of Action : Research indicates that this compound induces apoptosis in human non-small cell lung cancer cell lines (A549 and H1299) through a mitochondrial pathway that involves the Bcl-2 family proteins. Specifically, it activates caspases -2, -3, and -9 while upregulating pro-apoptotic molecules like PUMA and downregulating anti-apoptotic proteins such as Mcl-1 . The translocation of Bax to the mitochondrial membrane further underscores its role in promoting programmed cell death .

- Inhibition of Drug Resistance : this compound has been shown to suppress drug-resistant colon tumorigenesis, particularly in cases where resistance to 5-fluorouracil (5-FU) is induced by insulin-like growth factor 1 (IGF1). This suggests its potential as a therapeutic agent in overcoming chemoresistance in cancer treatment .

- Cell Cycle Arrest : In human colorectal cancer cells, this compound treatment resulted in cell cycle arrest and suppressed proliferation, highlighting its potential as an anti-cancer agent that could be integrated into therapeutic regimens .

Insecticidal Activity

This compound exhibits significant insecticidal properties, making it valuable for agricultural applications.

- Mode of Action : The compound acts as a potent insecticide by disrupting cellular processes in target insects. It has been shown to affect the growth and development of various insect species, leading to mortality . This makes it a candidate for use in biopesticides, providing an environmentally friendly alternative to synthetic pesticides.

Phytotoxic Effects

In addition to its insecticidal properties, this compound also displays phytotoxicity.

- Impact on Plant Health : this compound has been identified as a major phytotoxin produced by Alternaria brassicae, affecting a wide range of plant species. It causes necrotic and chlorotic symptoms, indicating its potential role in plant pathogenesis . This characteristic can be leveraged for controlling plant diseases caused by fungal pathogens.

Mechanistic Insights

Understanding the molecular mechanisms behind this compound's effects is crucial for its application in various fields.

- Caspase Activation : The activation of specific caspases (caspase-2, -3, and -9) is central to its apoptotic effects in cancer cells. Inhibition studies have confirmed that blocking these caspases significantly reduces this compound-induced cell death, underscoring their importance in its mechanism of action .

- Mitochondrial Membrane Potential : In human non-Hodgkin lymphoma cells, this compound has been shown to induce apoptosis by attenuating mitochondrial membrane potential, further confirming its role as a pro-apoptotic agent .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

Destruxin B exerts its effects through several mechanisms:

Inhibition of Wnt/β-catenin Signaling Pathway: This pathway is crucial for cell proliferation and survival.

Inhibition of Vacuolar-type ATPase Activity: this compound suppresses Helicobacter pylori VacA-induced vacuolization in gastric epithelial cells by inhibiting vacuolar-type ATPase activity.

Mitochondrial Pathway: this compound induces apoptosis in human non-small cell lung cancer cells through the Bcl-2 family-dependent mitochondrial pathway.

Comparaison Avec Des Composés Similaires

La Destruxine B fait partie d'une famille de destruxines, qui comprend la Destruxine A, la Destruxine E et d'autres. Ces composés partagent des structures cyclodepsipeptidiques similaires, mais diffèrent par leurs résidus d'acides aminés spécifiques et leurs chaînes latérales. Par exemple :

Destruxine A : Connue pour son activité insecticide et sa capacité à induire des changements morphologiques dans les hémocytes du ver à soie.

La Destruxine B est unique en raison de ses activités biologiques spécifiques, telles que sa capacité à inhiber la voie de signalisation Wnt/β-caténine et l'activité de l'ATPase de type vacuolaire, ce qui en fait un candidat prometteur pour la recherche antitumorale et anti-Helicobacter pylori .

Activité Biologique

Destruxin B is a cyclodepsipeptide derived from the entomopathogenic fungus Metarhizium anisopliae. This compound has garnered attention for its diverse biological activities, particularly in the fields of entomology and oncology. This article explores the biological activity of this compound, focusing on its insecticidal properties, anticancer effects, and underlying molecular mechanisms.

Chemical Structure and Properties

This compound is classified as a cyclodepsipeptide, characterized by a cyclic structure formed through the esterification of amino acids. Its chemical composition includes amino acids such as proline, isoleucine, and beta-alanine, which contribute to its biological activities. The hydrophobic nature of this compound plays a crucial role in its interaction with biological membranes, influencing its efficacy in various applications .

Insecticidal Activity

This compound exhibits potent insecticidal properties, making it a candidate for biopesticide development. It acts primarily by disrupting the physiological processes in insects, leading to mortality. The mechanism involves:

- Disruption of Cellular Functions : this compound interferes with cellular metabolism and induces apoptosis in insect cells.

- Targeting Specific Pathways : It has been shown to affect ion channels and disrupt neurotransmission in target insects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various human cancer cell lines. The compound has demonstrated significant cytotoxic effects on lung cancer cells (A549 and H1299) through several mechanisms:

- Induction of Apoptosis : this compound triggers apoptotic pathways by activating caspases (caspase-2, -3, and -9) and modulating the expression of pro-apoptotic (PUMA) and anti-apoptotic (Mcl-1) proteins. This leads to mitochondrial membrane permeabilization and subsequent cell death .

- Cell Viability Reduction : In vitro studies have shown that this compound reduces cell viability in colorectal cancer cells (HT-29) significantly. The half-maximal inhibitory concentration (IC50) values were determined at different time points, indicating a dose-dependent effect .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:

- Caspase Activation : Caspases are critical mediators of apoptosis. This compound activates caspases in cancer cells, leading to programmed cell death.

- Bcl-2 Family Proteins : The balance between pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family is crucial for determining cell fate. This compound increases Bax expression while decreasing Mcl-1 levels, promoting apoptosis through mitochondrial pathways .

- Inhibition of Hepatitis B Virus : Beyond its anticancer effects, this compound has shown potential in inhibiting hepatitis B surface antigen expression, suggesting antiviral properties that could be leveraged in therapeutic contexts .

Case Study 1: Lung Cancer Cells

A study investigating the effects of this compound on A549 lung cancer cells found that treatment led to significant apoptotic cell death characterized by increased caspase activity and changes in protein expression associated with apoptosis.

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 1.25 | 71.3 |

| 2.50 | 56.1 |

| 5.00 | 26.5 |

| 10.00 | 15.7 |

| 20.00 | 9.1 |

Case Study 2: Colorectal Cancer

In another study focusing on HT-29 colorectal cancer cells, this compound was administered at varying concentrations over 48 hours:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 0.67 | 90.0 |

| 2 | 84.3 |

| 14.97 | 28.7 |

These results indicate a significant reduction in cell viability correlating with increased concentrations of this compound .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Destruxin B’s bioactivity, and how should they be optimized?

- Methodological Answer: In vitro assays using insect cell lines (e.g., Sf9 cells) are standard for evaluating this compound’s insecticidal properties. For anticancer studies, human cancer cell lines (e.g., HeLa, A549) are common. Optimization includes dose-response curves (0.1–100 μM), exposure time (24–72 hours), and viability assays (MTT, ATP-based luminescence). Validate results with apoptosis markers (e.g., Annexin V/PI staining) and mitochondrial depolarization assays .

Q. How can researchers ensure reproducibility in this compound purification protocols?

- Methodological Answer: Standardize fungal fermentation conditions (e.g., Metarhizium anisopliae culture medium, pH, temperature) and employ HPLC with a C18 column for purification. Verify purity via NMR (e.g., ¹H and ¹³C spectra) and mass spectrometry. Document retention times, solvent gradients, and column pressures to enable replication .

Q. What molecular targets of this compound have been consistently identified across studies?

- Methodological Answer: Use phosphoproteomics to identify ATPase and phosphatase inhibition (e.g., V-ATPase in insect cells). Validate via RNAi knockdown or CRISPR-Cas9 gene editing in target cells. Cross-reference databases like UniProt for conserved domains affected by this compound .

Q. How should researchers design dose-response experiments to assess this compound’s cytotoxicity?

- Methodological Answer: Employ log-fold dilutions (e.g., 0.1–100 μM) with triplicate technical replicates. Include positive controls (e.g., staurosporine for apoptosis) and negative controls (vehicle-only treatment). Analyze IC50 values using nonlinear regression models (e.g., GraphPad Prism) .

Q. What analytical techniques are critical for characterizing this compound’s structural stability?

- Methodological Answer: Use LC-MS for stability under varying pH/temperature conditions. Monitor degradation products via high-resolution MS and compare fragmentation patterns to reference standards. Stability studies should include accelerated aging (e.g., 40°C/75% RH for 1 month) .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity in different cancer models be resolved?

- Methodological Answer: Perform meta-analysis of existing studies, focusing on variables like cell line origin (e.g., epithelial vs. mesenchymal), this compound purity (>95% by HPLC), and assay sensitivity (e.g., ATP-based vs. resazurin assays). Use multivariate regression to identify confounding factors .

Q. What strategies mitigate off-target effects in this compound’s modulation of immune responses?

- Methodological Answer: Combine transcriptomics (RNA-seq) and cytokine profiling (Luminex assays) to distinguish primary targets from secondary effects. Validate via knockout models (e.g., TLR4⁻/⁻ macrophages) and dose-escalation studies to isolate pathway-specific activity .

Q. How can this compound’s synergistic effects with chemotherapeutics be systematically tested?

- Methodological Answer: Use combination index (CI) analysis via Chou-Talalay method. Test sequential vs. concurrent administration in 3D tumor spheroids. Include isobolograms to quantify synergy (CI <1), additivity (CI=1), or antagonism (CI>1) .

Q. What computational approaches predict this compound’s interactions with novel biological targets?

- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against homology models of candidate targets (e.g., cyclophilin A). Validate predictions via surface plasmon resonance (SPR) for binding affinity (KD) and molecular dynamics simulations for stability .

Q. How should researchers address discrepancies in this compound’s reported mechanisms of apoptosis induction?

- Methodological Answer: Conduct time-course experiments with flow cytometry (Annexin V/PI) and Western blotting (caspase-3/9, Bcl-2 family proteins). Compare results across cell types and use kinase inhibitors (e.g., Z-VAD-FMK) to isolate apoptotic pathways .

Propriétés

IUPAC Name |

16-butan-2-yl-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBHVMBELHWUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947891 | |

| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-26-6 | |

| Record name | Destruxin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.